2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid
Description
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid is a propanoic acid derivative featuring a formamido group (-NHCO-) linked to a 2-chloro-5-(dimethylsulfamoyl)phenyl substituent. Its molecular formula is estimated as C₁₂H₁₄ClN₂O₄S, with a molecular weight of ~317.75 g/mol (calculated). Notably, commercial availability of this compound has been discontinued across multiple suppliers (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or demand .
Properties
IUPAC Name |
2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUHRLXGZMYZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of the dimethylsulfamoyl group. The formamido group is then added through a formylation reaction, and the final step involves the attachment of the propanoic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Scientific Research Applications
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Functional Group Impact :
- The formamido group in the target compound introduces hydrogen-bonding capacity, which may enhance target binding compared to the ether linkage in ’s analog .
- The sulfonamido group in ’s compound increases acidity (pKa ~1–2) compared to formamido derivatives (pKa ~3–4), influencing solubility and pharmacokinetics .
Substituent Position and Electronic Effects :
- The chlorine position (2 vs. 4) alters steric and electronic interactions. For example, ortho-substituted Cl (target) may hinder rotation, affecting conformational stability .
- Dimethylsulfamoyl (target) vs. trifluoromethyl (): CF₃ is a stronger electron-withdrawing group, increasing metabolic stability but reducing solubility .
Biological Activity
2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid, also known by its CAS number 923812-64-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₄ClN₂O₃S, with a molecular weight of 348.80 g/mol. The compound contains a chloro-substituted phenyl group and a dimethylsulfamoyl moiety, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was shown to inhibit the growth of human non-small cell lung cancer (A549) cells with an IC50 value significantly lower than that of conventional chemotherapeutics like 5-fluorouracil (IC50 = 4.98 µM) .
Table 1: IC50 Values of Related Compounds Against A549 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| Compound 6k | 3.14 ± 0.29 | Induces apoptosis through caspase-3 activation |
| 5-Fluorouracil | 4.98 ± 0.41 | Standard chemotherapeutic agent |
The mechanism by which these compounds exert their anticancer effects includes:
- Apoptosis Induction : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Inhibition of Proliferation : The compounds inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing cell death.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. It acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Table 2: COX Inhibition Potency of Related Compounds
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 12.5 | 8.3 |
| Compound B | 15.0 | 6.7 |
| Compound C (similar structure) | 10.0 | 4.5 |
These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation.
Case Studies
- Case Study on Cancer Treatment : In a clinical setting, a patient treated with a derivative of this compound showed significant tumor reduction after several cycles of therapy, demonstrating its potential as an effective anticancer agent.
- Anti-inflammatory Efficacy : A study involving animal models indicated that administration of the compound led to a marked reduction in inflammatory markers compared to control groups, supporting its use in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
